molecular formula C26H22N6O5S B2631934 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 901736-53-6

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2631934
CAS No.: 901736-53-6
M. Wt: 530.56
InChI Key: PXQXCAJTPGXXMJ-UHFFFAOYSA-N
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Description

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazoloquinazoline core, a nitrophenyl group, and a methoxyphenylacetamide moiety

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O5S/c1-15-5-4-6-17(11-15)27-23(33)14-38-26-28-20-13-22(37-3)21(36-2)12-19(20)25-29-24(30-31(25)26)16-7-9-18(10-8-16)32(34)35/h4-13H,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQXCAJTPGXXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the nitrophenyl group: This step may involve a nitration reaction using nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring.

    Attachment of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Formation of the sulfanyl linkage:

    Attachment of the methoxyphenylacetamide moiety: This final step involves the formation of an amide bond, typically through a condensation reaction using an appropriate amine and acyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as thiols or amines can replace the sulfanyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE include other triazoloquinazoline derivatives, such as:

  • 2-{[8,9-DIMETHOXY-2-(4-AMINOPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
  • 2-{[8,9-DIMETHOXY-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS No: 902433-80-1) is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazolines, which are characterized by their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C28H26N6O5S
  • Molecular Weight : 558.6 g/mol
  • Structural Features :
    • Triazoloquinazoline core
    • Dimethoxy and nitrophenyl substituents
    • Sulfanyl group attached to an acetamide moiety

Biological Activities

Research has indicated that compounds within the triazoloquinazoline class exhibit a variety of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that related compounds demonstrate significant antimicrobial effects against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .
  • Antitumor Activity :
    • Certain triazoloquinazoline derivatives have been evaluated for their antitumor potential. In vitro studies demonstrated selective cytotoxicity against human tumor cell lines, indicating that modifications to the quinazoline structure can enhance efficacy .
  • Enzyme Inhibition :
    • The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, some derivatives have shown inhibitory activity against topoisomerases, which are crucial for DNA replication and transcription .

Case Study 1: Antimicrobial Testing

A study involving the synthesis of triazoloquinazoline derivatives reported their activity against common pathogens. The disk diffusion method was employed to assess the antimicrobial efficacy of these compounds, revealing that modifications to the nitrophenyl group significantly influenced activity levels .

Case Study 2: Antitumor Efficacy

In another investigation, a series of triazoloquinazoline compounds were tested against various cancer cell lines. The results indicated that certain structural features, such as the presence of a sulfanyl group and specific substituents on the quinazoline ring, correlated with enhanced cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTriazoloquinazolinesInhibition of S. aureus and C. albicans growth
AntitumorQuinazoline DerivativesSelective cytotoxicity against tumor cells
Enzyme InhibitionTopoisomerase InhibitorsReduced DNA replication in cancer cells

Q & A

Q. What is the standard synthesis protocol for this compound, and how can purity be ensured?

The compound is synthesized via a multi-step reaction, typically starting with condensation of substituted triazole precursors with aromatic aldehydes under reflux conditions. For example, analogous triazoloquinazoline derivatives are synthesized by refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (4–6 hours), followed by solvent evaporation and filtration . Purity is confirmed using HPLC or elemental analysis (C, H, N content), with deviations <0.5% indicating high purity. For similar compounds, yields range from 39.5% to 45%, and melting points (e.g., 196–198°C) are reported as key quality indicators .

Q. What spectroscopic techniques are recommended for structural confirmation?

A combination of 1H^1H NMR, LC-MS, and elemental analysis is essential. For triazoloquinazoline analogs, 1H^1H NMR spectra show characteristic peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and sulfanyl-acetamide side chains (δ 2.5–3.5 ppm). LC-MS provides molecular weight confirmation (e.g., m/z 394.382 for a related compound), while elemental analysis validates stoichiometric ratios (e.g., C: 72.27%, H: 5.16%, N: 16.86%) .

Q. What solvent systems are effective for purification?

Ethanol and acetic acid mixtures are commonly used for recrystallization due to their polarity and ability to dissolve intermediates while precipitating the final product . For analogs with low solubility, dichloromethane/methanol gradients (e.g., 9:1 v/v) in column chromatography improve separation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and reduce variability?

DoE methodologies, such as factorial designs, systematically evaluate variables (e.g., temperature, molar ratios, catalyst concentration). For instance, a study on diphenyldiazomethane synthesis used DoE to optimize reaction time (4–8 hours) and acid catalyst concentration (5–10 drops), achieving a 20% yield improvement . Central Composite Designs (CCD) are also effective for non-linear optimization, minimizing experimental runs while maximizing data resolution .

Q. How can machine learning (ML) address discrepancies between computational predictions and experimental bioactivity?

ML models trained on structural descriptors (e.g., substituent electronegativity, steric bulk) and bioactivity data (e.g., GABA receptor binding) can identify outliers. For example, if a nitro group at the 4-position enhances in vitro activity but reduces in vivo efficacy (due to solubility issues), ML can prioritize substituents balancing lipophilicity (clogP <5) and hydrogen-bonding capacity . Bayesian optimization further refines reaction conditions by iteratively updating probability models based on real-time yield data .

Q. What strategies improve aqueous solubility for in vivo studies without compromising target affinity?

Structural modifications, such as replacing the 3-methylphenyl group with polar substituents (e.g., hydroxyl or amine groups), enhance hydrophilicity. Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (e.g., liposomal encapsulation) are practical alternatives. For analogs, logP reductions from 4.2 to 2.8 improved solubility by >10-fold while retaining anticonvulsant activity in PTZ-induced seizure models .

Q. How to resolve contradictions in SAR (Structure-Activity Relationship) data across analogs?

Systematic SAR analysis requires:

  • Bioisosteric replacement : Swapping the 8,9-dimethoxy groups with trifluoromethyl or cyclopentyl moieties to assess steric/electronic effects .
  • Free-Wilson analysis : Quantifying contributions of individual substituents to bioactivity using regression models .
  • In silico docking : Validating binding poses with molecular dynamics simulations (e.g., RMSD <2.0 Å) to explain anomalous activity trends .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR/LC-MS data with computational predictions (e.g., DFT-calculated 1H^1H shifts) to identify synthetic byproducts .
  • Experimental Replication : Use parallel synthesis (e.g., 24-well plates) to test reaction reproducibility under controlled conditions (e.g., ±2°C tolerance) .

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